5-Nonylquinolin-8-ol
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Overview
Description
5-Nonylquinolin-8-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a nonyl group attached to the quinoline ring at the 5th position and a hydroxyl group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 5-Nonylquinolin-8-ol, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline and a β-ketoester as starting materials. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and oxidation to yield the quinoline derivative .
Another method involves the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent in an acidic medium. This method is known for its high yield and efficiency in producing quinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and advanced techniques like microwave-assisted synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Nonylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The nonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-Nonylquinolin-8-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Nonylquinolin-8-ol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane of bacteria and fungi, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific cellular pathways and enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-ol: Similar structure but lacks the nonyl group at the 5th position.
5-Nitroso-8-quinolinol: Contains a nitroso group at the 5th position instead of a nonyl group.
5,6,7,8-Tetrahydroquinolin-8-ol: A hydrogenated derivative of quinolin-8-ol.
Uniqueness
5-Nonylquinolin-8-ol is unique due to the presence of the nonyl group, which enhances its lipophilicity and potentially its biological activity. This structural modification can lead to improved interactions with biological membranes and increased efficacy in various applications .
Properties
CAS No. |
79494-14-7 |
---|---|
Molecular Formula |
C18H25NO |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
5-nonylquinolin-8-ol |
InChI |
InChI=1S/C18H25NO/c1-2-3-4-5-6-7-8-10-15-12-13-17(20)18-16(15)11-9-14-19-18/h9,11-14,20H,2-8,10H2,1H3 |
InChI Key |
SRHGMNUKAYSYGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C2C=CC=NC2=C(C=C1)O |
Origin of Product |
United States |
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